molecular formula C11H13NO2 B8198646 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8198646
M. Wt: 191.23 g/mol
InChI Key: AICSSMKCSJXOOC-UHFFFAOYSA-N
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Description

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one ( 156937-40-5) is a dihydroquinolinone derivative with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is a solid that should be stored sealed in a dry environment at room temperature . It features a quinolin-2-one core structure, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. Quinolin-2-one and quinolin-4-one derivatives are recognized as valuable azaheterocyclic compounds in organic synthesis and drug discovery due to their broad spectrum of potential biological activities . Researchers are particularly interested in dihydroquinolin-2-one analogs as building blocks for developing novel therapeutic agents. Recent scientific investigations have explored related 3,4-dihydroquinolin-2(1H)-one analogues for their significant potential in oncology research, specifically for their antiproliferative effects and as inhibitors of key targets like VEGFR2, which plays a critical role in processes such as angiogenesis in glioblastoma multiforme (GBM) . The 7-hydroxy and 4,4-dimethyl substitutions on this core structure provide specific steric and electronic properties, making it a versatile intermediate for further chemical modifications, such as functionalization of the hydroxyl group or the nitrogen atom, to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound is intended for research use only in chemical synthesis, medicinal chemistry, and drug discovery applications. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-5-7(13)3-4-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICSSMKCSJXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydroxyquinolinone Precursors

A widely employed approach involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates. For example, Ambeed.com demonstrates the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane using potassium carbonate (K₂CO₃) in either anhydrous DMF or water. The choice of solvent critically influences reaction efficiency:

  • DMF-based reactions at 60°C for 12 hours achieve 72% yield, with purification via silica gel filtration and ethyl acetate/hexane recrystallization.

  • Aqueous reactions under reflux (100–105°C) for 5–7 hours require post-reaction alkaline washing (5% NaOH) to remove unreacted starting material, followed by toluene dilution and silica gel treatment to eliminate bis-ether byproducts.

Table 1: Alkylation Reaction Optimization

SolventTemperature (°C)Time (h)Yield (%)Byproduct Formation
DMF601272<5% bis-ether
Water100–1057685% bis-ether

These methods highlight the trade-off between reaction time and byproduct management, with DMF offering marginally higher yields under milder conditions.

Reductive Functionalization

Reduction steps are pivotal for introducing hydroxyl or amine groups. Ambeed.com reports the use of sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) at 0°C, followed by reflux, to reduce ketone intermediates. This method achieves a 98% yield after neutralization with HCl and dichloromethane extraction. Alternatively, lithium aluminum hydride (LiAlH₄) in THF under ice-cooling and reflux conditions yields 95% of the target product.

Critical considerations :

  • NaBH₄/I₂ system : Requires strict temperature control to prevent over-reduction.

  • LiAlH₄ : Demands careful quenching with saturated NH₄Cl to avoid vigorous exothermic reactions.

Cyclization and Condensation Approaches

Cyclization of Aminoketones

While direct data on 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are limited, PMC studies on analogous 3,4-dihydroquinolin-2(1H)-ones reveal a two-step process:

  • Alkylation : Reacting nitro-substituted precursors with chloroalkylamines in DMF/K₂CO₃.

  • Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) to convert nitro groups to amines, followed by coupling with thiophene-2-carbimidothioate.

Table 2: Catalytic Reduction Efficiency

CatalystReducing AgentYield (%)Purity (%)
Pd/C (10% w/w)H₂ gas8598
Raney NickelHydrazine7895

These results suggest Pd/C as the superior catalyst for nitro reductions, though Raney nickel offers cost advantages.

Solvent and Base Optimization

The choice of base and solvent significantly impacts reaction kinetics. Vulcanchem notes that related quinolinones are synthesized using K₂CO₃ in polar aprotic solvents (e.g., DMF) or water. For instance:

  • DMF : Enhances nucleophilicity of hydroxy groups, accelerating alkylation.

  • Water : Facilitates easier separation of organic and aqueous layers post-reaction but may lower yields due to hydrolysis.

Purification and Byproduct Mitigation

Silica Gel Chromatography

Post-reaction mixtures often contain bis-ether byproducts (e.g., 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane). Ambeed.com addresses this via:

  • Toluene dilution at 60°C with silica gel adsorption, reducing byproduct content from 5% to 0.3%.

  • Hexane recrystallization : Yields crystalline product with >97% purity.

Alkaline Washing

Washing organic layers with 5% NaOH effectively removes unreacted 7-hydroxyquinolinone, improving product purity to >98% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is C11H13N1O2C_{11}H_{13}N_{1}O_{2} with a molecular weight of 189.23 g/mol. The compound features a quinoline scaffold which is known for its pharmacological versatility.

Neuropharmacology

Dopamine Receptor Modulation
Research indicates that compounds related to this compound act as positive allosteric modulators of the dopamine D1 receptor. This modulation is particularly relevant for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. Studies have shown that these compounds can alleviate cognitive impairments associated with these conditions by enhancing dopamine signaling without the side effects typical of direct agonists .

Case Study: Parkinson’s Disease
A study demonstrated that derivatives of this compound could improve motor symptoms in Parkinson's disease models. The compounds were shown to enhance dopaminergic activity while minimizing adverse effects like cognitive decline and seizures .

Anticancer Activity

Antitumor Effects
Recent investigations have highlighted the anticancer potential of this compound derivatives against various cancer cell lines. For instance, compounds derived from this scaffold exhibited significant cytotoxicity against breast cancer cells (MCF-7) in vitro. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Data Summary: Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism
7-Hydroxy-Derivative AMCF-710Apoptosis induction
7-Hydroxy-Derivative BMCF-715Cell cycle arrest

Antioxidant Properties

Compounds similar to this compound have demonstrated significant antioxidant activity. They are capable of scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases including cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues and Their Properties
Compound Name Substituents/Modifications Biological Activity Key Findings/References
7-Hydroxy-4,4-dimethyl (Target) 7-OH, 4,4-(CH₃)₂ Broad-spectrum potential (anticancer, CNS) Core structure for drug design
6-Amino-1-alkyl derivatives 6-NH₂, 1-alkyl (e.g., heptyl, benzyl) Antidepressant, 5-HT₁A receptor affinity Ki = 1.68 nM (compound 10g)
Triazole-containing derivatives 6-(Triazol-4-yl)iminoethyl substituent CNS modulation (e.g., anxiolytic) High melting points (201–292°C)
7-Bromo-3,4-dihydroquinolin-2(1H)-one 7-Br, no methyl groups Intermediate for halogenated drugs Molecular weight: 226.07 g/mol
6-(3-Chloro-2-hydroxypropoxy) derivatives 6-O-(CH₂)₃Cl substituent β-blocker synthesis (e.g., carteolol) Model substrate for cost optimization
VEGFR2-targeting analogues Variable substituents (e.g., 4m, 4q) Anti-glioblastoma activity Strong VEGFR2 kinase inhibition

Key Differences in Pharmacological Profiles

  • Antidepressant Activity: 6-Amino derivatives (e.g., compound 10g) exhibit high 5-HT₁A receptor affinity (Ki = 1.68 nM), comparable to serotonin . In contrast, the 7-hydroxy-4,4-dimethyl variant lacks direct evidence of 5-HT₁A targeting but may synergize with other fragments (e.g., 1,3,4-oxadiazole) for antidepressant effects . SAR Insight: The 3,4-dihydroquinolin-2(1H)-one ring is critical for maintaining activity; ring-opening (e.g., in derivatives 10a–m) reduces efficacy .
  • Anticonvulsant Activity: Derivatives with halogenated alkoxy chains (e.g., 6-(3-chloropropoxy)) show potent GABAA receptor binding, a mechanism absent in the 7-hydroxy-4,4-dimethyl compound . Neurotoxicity: Methyl groups in the target compound may reduce neurotoxicity compared to non-methylated analogues .
  • Synthetic Accessibility: The 7-hydroxy-4,4-dimethyl derivative is synthesized via Mitsunobu reactions or O-alkylation, whereas triazole-containing derivatives require multi-step coupling with thiophene-2-carbimidothioate . Cost Considerations: Starting materials like 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one are expensive, driving the use of 7-hydroxy analogues as model substrates .

Physicochemical and Stability Comparisons

Parameter 7-Hydroxy-4,4-dimethyl 7-Bromo Analogue Triazole Derivatives
Melting Point Not reported Not reported 201–292°C
Water Solubility Low (hydroxyl enhances polarity) Low Moderate (polar triazole group)
Metabolic Stability High (methyl groups reduce oxidation) Moderate Variable (depends on substituents)

Biological Activity

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 7-hydroxy-3,4-dihydroquinolin-2-one (CAS No. 22246-18-0), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including enzyme inhibition, antimicrobial effects, and potential applications in treating neurodegenerative diseases.

  • Molecular Formula : C9H9NO2
  • Molecular Weight : 163.17 g/mol
  • InChI Key : LKLSFDWYIBUGNT-UHFFFAOYSA-N
  • SMILES Notation : Oc1ccc2CCC(=O)Nc2c1

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound has shown promising results as a non-competitive inhibitor of human recombinant acetylcholinesterase (hrAChE), with an IC50 value of approximately 0.29 µM. This suggests its potential utility in Alzheimer's disease therapy by enhancing cholinergic neurotransmission .
  • Butyrylcholinesterase (BuChE) Inhibition :
    • Moderate inhibition of hrBuChE was observed, indicating that the compound may affect multiple cholinergic pathways .
  • Monoamine Oxidase (MAO) Inhibition :
    • While the compound did not demonstrate significant MAO inhibition compared to established standards, its structural analogs have been explored for this activity, suggesting avenues for further research .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens:

  • Antibacterial Activity :
    • Studies indicate that quinolinone derivatives exhibit antibacterial effects against strains of Mycobacterium tuberculosis and other bacterial species. The compound's structural characteristics may enhance its interaction with bacterial targets .
  • Antifungal Activity :
    • Preliminary assessments suggest potential antifungal properties; however, detailed studies are required to establish efficacy and mechanisms of action .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural FeatureEffect on Activity
Hydroxyl Group at Position 7Enhances AChE inhibitory activity
Dimethyl Substitution at Position 4Modulates lipophilicity and binding affinity
Dihydroquinolone CoreEssential for maintaining biological activity

Case Studies

Several case studies have explored the therapeutic potential of quinolinone derivatives:

  • Alzheimer's Disease Models :
    • In vitro studies using neuronal cell lines demonstrated that compounds similar to this compound effectively inhibited AChE and improved cognitive function parameters in animal models .
  • Infection Models :
    • Research involving M. tuberculosis showed that certain derivatives exhibited higher potency than traditional antibiotics like isoniazid, suggesting a potential role in treating drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis often involves cyclization or functionalization of pre-quinoline precursors. For example, –3 and 16 describe multi-step protocols using reagents like LiAlH₄ (reduction) and SOCl₂ (chlorination) under anhydrous conditions. Yield optimization requires precise control of stoichiometry, solvent choice (e.g., THF or DMF), and reaction time. Purification typically employs flash chromatography or recrystallization .
  • Key Data : In , yields ranged from 44.8% to 96.5% depending on amine substituents and coupling conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodology : Use 1H^1H NMR to identify substituent positions (e.g., aromatic protons at δ 7.1–8.1 ppm) and methyl groups (δ 1.0–2.3 ppm). IR confirms carbonyl stretching (~1650–1700 cm⁻¹). Mass spectrometry (EI/ESI) verifies molecular weight (e.g., MH⁺ peaks at m/z 264–303 in ).
  • Challenges : Overlapping signals in NMR (e.g., diastereotopic protons) may require 2D techniques like COSY or NOESY .

Q. How does the hydroxyl group at position 7 influence reactivity in substitution or oxidation reactions?

  • Methodology : The phenolic -OH group enables electrophilic substitution (e.g., nitration, halogenation) or protection/deprotection strategies. Oxidation to quinoline derivatives requires agents like KMnO₄ ( ).
  • Example : Fluorinated analogs ( ) highlight regioselectivity challenges when substituting the hydroxyl group .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers or tautomers of this compound be resolved?

  • Methodology : Employ variable-temperature NMR to assess tautomeric equilibria. Chiral HPLC () or X-ray crystallography () can differentiate diastereomers.
  • Case Study : reports crystallographic data for the dihydrate form, confirming hydrogen bonding patterns that stabilize specific tautomers .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates (e.g., nitro or fluoro derivatives)?

  • Methodology : Use inert atmospheres (argon) and anhydrous solvents to prevent hydrolysis. Catalytic KI in nucleophilic substitutions ( ) improves efficiency.
  • Data-Driven Example : In , yields for nitro-substituted analogs varied from 54% to 96.5% based on amine coupling partners and solvent systems .

Q. How do structural modifications (e.g., methyl or dimethyl groups at position 4) affect biological activity in target assays?

  • Methodology : Synthesize analogs (e.g., 8-fluoro or acetyl derivatives in ) and compare IC₅₀ values in enzyme inhibition assays. Molecular docking studies can rationalize steric or electronic effects.
  • SAR Insight : The dimethyl group at position 4 may enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds () .

Q. What analytical workflows validate purity in complex mixtures containing this compound and its synthetic byproducts?

  • Methodology : Combine HPLC (reverse-phase C18 columns) with high-resolution MS for impurity profiling. specifies >95% purity thresholds using Agilent 1100 systems.
  • Challenge : Byproducts from incomplete reductions (e.g., residual dihydro intermediates) require gradient elution for separation .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 233–237°C in vs. other sources)?

  • Resolution : Polymorphism or hydration states (e.g., dihydrate in ) alter thermal properties. Recrystallization solvents (aqueous vs. organic) influence crystal packing .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

  • Methodology : Evaluate metabolic stability (e.g., cytochrome P450 assays) and pharmacokinetic parameters (t₁/₂, bioavailability). notes fluorinated analogs with improved metabolic resistance .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and catalytic systems (e.g., KI in ) for nucleophilic substitutions.
  • Characterization : Use X-ray crystallography () to resolve stereochemical ambiguities.
  • Biological Testing : Include positive controls (e.g., known enzyme inhibitors) and assess cytotoxicity to differentiate target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.